Glu-6-shogaol-Ala
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Overview
Description
Glu-6-shogaol-Ala is a synthetic compound derived from the combination of glutamate, 6-shogaol, and alanine Glutamate is an amino acid that plays a crucial role in neurotransmission, while 6-shogaol is a bioactive compound found in ginger, known for its anti-inflammatory and anticancer properties Alanine is another amino acid involved in protein synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glu-6-shogaol-Ala involves several steps:
Activation of Glutamate: Glutamate is first activated by converting it into glutamyl-tRNA.
Formation of 6-Shogaol: 6-shogaol is prepared by dehydrating 6-gingerol under acidic or thermally catalyzed conditions.
Coupling Reaction: The activated glutamate is then coupled with 6-shogaol and alanine under specific reaction conditions, such as the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale synthesis using optimized reaction conditions. Techniques such as microwave-assisted synthesis and ultrasound-assisted catalytic processes can be employed to enhance the yield and efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Glu-6-shogaol-Ala undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Glu-6-shogaol-Ala has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research focuses on its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: The compound is explored for its potential use in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Glu-6-shogaol-Ala involves several molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
Anti-inflammatory Effects: It reduces inflammation by downregulating pro-inflammatory cytokines and inhibiting the NF-κB signaling pathway.
Neuroprotective Properties: The compound protects neurons by reducing oxidative stress and modulating neurotransmitter levels.
Comparison with Similar Compounds
Similar Compounds
6-Gingerol: A bioactive compound found in ginger, similar to 6-shogaol but with different chemical properties.
6-Paradol: Another compound found in ginger with similar biological activities.
Uniqueness
Its ability to target multiple pathways and exert various effects makes it a valuable compound for scientific research and potential therapeutic use .
Properties
Molecular Formula |
C28H43N3O9S |
---|---|
Molecular Weight |
597.7 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxyethyl]amino]-3-[1-(4-hydroxy-3-methoxyphenyl)-3-oxodecan-5-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H43N3O9S/c1-4-5-6-7-20(15-19(32)10-8-18-9-12-23(33)24(14-18)40-3)41-16-22(26(35)30-17(2)27(36)37)31-25(34)13-11-21(29)28(38)39/h9,12,14,17,20-22,33H,4-8,10-11,13,15-16,29H2,1-3H3,(H,30,35)(H,31,34)(H,36,37)(H,38,39)/t17-,20?,21-,22-/m0/s1 |
InChI Key |
LOAGCQITCYBHQE-JISQLEEYSA-N |
Isomeric SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SC[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SCC(C(=O)NC(C)C(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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